Benzyloxycarbonyl-PEG3-C2-Boc: A Technical Guide for PROTAC Development
Benzyloxycarbonyl-PEG3-C2-Boc: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyloxycarbonyl-PEG3-C2-Boc
Benzyloxycarbonyl-PEG3-C2-Boc, also referred to as Cbz-PEG3-C2-Boc, is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.[2] This is achieved through a molecule composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
The linker is a critical component that dictates the efficacy and pharmacological properties of the PROTAC. Benzyloxycarbonyl-PEG3-C2-Boc is an alkyl/ether-based linker featuring a polyethylene glycol (PEG) chain, which enhances solubility and provides flexibility.[3][4] It is "heterobifunctional" because it has two different reactive ends, each protected by a distinct chemical group: a Benzyloxycarbonyl (Cbz) group and a tert-Butoxycarbonyl (Boc) group. These protecting groups allow for controlled, stepwise synthesis of the PROTAC molecule.
Core Properties and Specifications
The fundamental properties of Benzyloxycarbonyl-PEG3-C2-Boc are summarized below. This data is compiled from chemical suppliers and publicly available information.
| Property | Value | Reference |
| Chemical Name | Benzyloxycarbonyl-PEG3-C2-Boc | MedChemExpress, TargetMol |
| CAS Number | 1835759-86-8 | [5][6] |
| Molecular Formula | C₂₁H₃₂O₇ | |
| Molecular Weight | 396.47 g/mol | |
| Appearance | Colorless to light yellow liquid | Based on similar compounds |
| Purity | Typically ≥98.0% (by NMR) | [7] |
| Storage Conditions | Powder: -20°C for up to 3 years | [8] |
| In solvent: -80°C for up to 6 months | [4] |
Role in PROTAC Synthesis: A Stepwise Approach
The orthogonal protecting groups (Cbz and Boc) on Benzyloxycarbonyl-PEG3-C2-Boc are central to its utility. They can be removed under different chemical conditions, allowing for the sequential attachment of the E3 ligase ligand and the target protein ligand. This controlled synthesis is crucial for building a functional PROTAC.
A general synthetic workflow using a Cbz- and Boc-protected linker is as follows:
Experimental Protocols
While no peer-reviewed scientific publication was identified detailing a specific synthesis using Benzyloxycarbonyl-PEG3-C2-Boc, the following represents a generalized, illustrative protocol for the synthesis of a PROTAC using a similar Cbz- and Boc-protected PEG linker. This protocol is based on established methods in the field.[3][9][10]
4.1 Step 1: Selective Boc Deprotection
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Dissolution: Dissolve the Cbz-PEG3-C2-Boc linker (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
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Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to the mixture.
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Reaction: Stir the reaction at room temperature for 1-2 hours.
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Monitoring: Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the removal of the Boc group.
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Work-up: Once complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt (Cbz-PEG3-C2-NH₂) is often used in the next step without further purification.
4.2 Step 2: Coupling with the First Ligand (e.g., E3 Ligase Ligand)
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Activation: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir for 15-30 minutes to activate the carboxylic acid.
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Coupling: Add the Cbz-PEG3-C2-NH₂ salt from the previous step to the activated E3 ligase ligand solution.
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Reaction: Stir the mixture at room temperature for 4-16 hours.
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Monitoring: Monitor the formation of the product by LC-MS.
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Purification: Upon completion, perform an aqueous workup and purify the Cbz-protected intermediate by flash column chromatography.
4.3 Step 3: Selective Cbz Deprotection
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Catalyst Addition: Dissolve the purified Cbz-Linker-Ligand intermediate in a suitable solvent (e.g., methanol or ethanol) and add a palladium catalyst (e.g., 10% Pd/C).
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Hydrogenolysis: Stir the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 2-16 hours.
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Monitoring: Monitor the removal of the Cbz group by LC-MS.
-
Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
4.4 Step 4: Coupling with the Second Ligand (e.g., Target Protein Ligand)
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Activation and Coupling: Repeat the coupling procedure described in Step 2, using the deprotected amine from Step 3 and the carboxylic acid-containing target protein ligand.
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Final Purification: Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action and Characterization Workflow
Once synthesized, the PROTAC molecule works by inducing the degradation of the target protein through the ubiquitin-proteasome system.
The efficacy of a newly synthesized PROTAC must be validated through a series of in-vitro experiments.
A key experiment is the Western blot, which measures the amount of target protein in cells after treatment with the PROTAC. A successful PROTAC will show a dose-dependent decrease in the level of the target protein.
Conclusion
Benzyloxycarbonyl-PEG3-C2-Boc is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its PEG component enhances solubility, while the orthogonal Cbz and Boc protecting groups allow for a controlled and sequential synthetic strategy. This enables the precise construction of PROTAC molecules, which are a promising new modality in drug discovery for targeting previously "undruggable" proteins. The successful development of a PROTAC requires careful optimization of the linker, and molecules like Cbz-PEG3-C2-Boc provide a robust starting point for this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS Number Search List | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Benzyloxy carbonyl-PEG3-C2-Boc | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
